Anti-inflammatory Potency: Ergosterol Glucoside vs. Indomethacin in Human Neutrophil Superoxide Assay
Ergosterol glucoside inhibits fMLP/CB-induced superoxide anion generation in human neutrophils with an IC50 of 5.42 μg/mL (equivalent to 9.70 μM based on MW 558.79) [1]. In a comparable assay system, the reference NSAID indomethacin exhibits an IC50 of 4.0 × 10⁻⁴ M (400 μM) [2]. Note: This is a cross-study comparison; absolute potency values should be interpreted within their respective experimental contexts.
| Evidence Dimension | Inhibition of superoxide anion generation (IC50) |
|---|---|
| Target Compound Data | 5.42 μg/mL (9.70 μM) |
| Comparator Or Baseline | Indomethacin: 400 μM |
| Quantified Difference | Ergosterol glucoside is approximately 41-fold more potent (400 / 9.70 = 41.2) |
| Conditions | Human neutrophils stimulated with fMLP/CB; concentration-response curve |
Why This Matters
For anti-inflammatory screening or mechanistic studies, ergosterol glucoside offers a substantially lower effective concentration than a common NSAID benchmark, enabling more sensitive assay design or reducing the risk of solvent cytotoxicity at high concentrations.
- [1] MedChemExpress (MCE). Ergosterol glucoside – Cellular Effect Data (IC50 values from Yang et al., 2011). View Source
- [2] Effect of Diclofenac Sodium, Tolfenamic Acid and Indomethacin on the Production of Superoxide Induced by N-Formyl-Methionyl-Leucyl-Phenylalanine in Normal Human Polymorphonuclear Leukocytes. Scandinavian Journal of Rheumatology. (IC50 data for indomethacin). View Source
